molecular formula C11H11N5 B1336599 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 88105-09-3

4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No. B1336599
CAS RN: 88105-09-3
M. Wt: 213.24 g/mol
InChI Key: UOKZBKZOSOVCSP-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine, commonly known as 4-BMP, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound that is used as a ligand in coordination chemistry, as a catalyst in asymmetric synthesis, and as a precursor for other compounds. 4-BMP has been studied for its potential use in drug discovery, as a reagent for the synthesis of other compounds, and for its biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine , have been extensively studied for their anticancer properties. They can interact with various biological targets, such as tubulin, and inhibit cancer cell growth. The benzimidazole moiety is known to intercalate with DNA, disrupting the replication process in cancer cells .

Antimicrobial Potential

The benzimidazole core is also recognized for its antimicrobial potential. It has been reported that coordination complexes with benzimidazole exhibit significant activity against a range of bacteria, including P. aeruginosa, E. coli, S. typhi, M. luteus, S. aureus, and P. vulgaris . This suggests that derivatives like 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine could be potent antimicrobial agents.

Antiparasitic Effects

Compounds with the benzimidazole scaffold have shown promising antiparasitic effects. They are particularly effective against helminths and protozoa, which makes them suitable candidates for treating parasitic infections. The antiparasitic activity is often attributed to the inhibition of microtubule formation .

Enzymatic Inhibition

Benzimidazole derivatives are known to act as enzyme inhibitors, which is crucial for drug development. They can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation. This property is beneficial for designing drugs against diseases where enzyme malfunction is a key factor .

Antioxidant Properties

The presence of nitrogen atoms in the benzimidazole ring contributes to the antioxidant properties of these compounds. Antioxidants are important for neutralizing free radicals, which can cause oxidative stress and lead to various diseases. Thus, 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine could be explored for its antioxidant capabilities .

Agricultural Applications

Benzimidazole fungicides are widely used in agriculture due to their low toxicity and high efficacy in controlling plant diseases caused by fungi. The benzimidazole ring’s fungicidal activity makes it a valuable component in the development of new agricultural chemicals .

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-16-10(12)7(6-13-16)11-14-8-4-2-3-5-9(8)15-11/h2-6H,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKZBKZOSOVCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NC3=CC=CC=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436321
Record name 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine

CAS RN

88105-09-3
Record name 4-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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